(1-Benzylcyclohex-2-en-1-yl)methanamine

Description

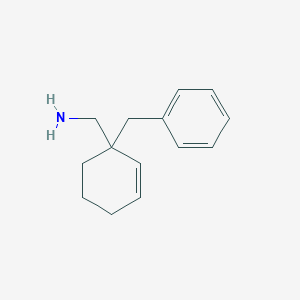

(1-Benzylcyclohex-2-en-1-yl)methanamine is a secondary amine featuring a cyclohexene ring substituted with a benzyl group and a methanamine moiety at the same carbon (C1). Its structure combines aromatic (benzyl) and alicyclic (cyclohexene) components, which influence its electronic properties and reactivity. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceutical and fine chemical research .

Properties

IUPAC Name |

(1-benzylcyclohex-2-en-1-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c15-12-14(9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1,3-5,7-9H,2,6,10-12,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZPWHGINJSPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylcyclohex-2-en-1-yl)methanamine typically involves the following steps:

Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

Benzylation: The cyclohexene is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of benzylcyclohexanone or benzylcyclohexanal.

Reduction: Formation of cyclohexylmethylamine or benzylcyclohexane.

Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

(1-Benzylcyclohex-2-en-1-yl)methanamine finds applications in diverse fields:

Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials science research.

Mechanism of Action

The mechanism of action of (1-Benzylcyclohex-2-en-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

Key Observations:

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound increases logP compared to 2-(1-cyclohexenyl)ethylamine, enhancing membrane permeability but reducing aqueous solubility.

- Boiling Points : Higher molecular weight analogues (e.g., C₁₅H₂₁N, 215.34 g/mol ) exhibit elevated boiling points due to increased van der Waals interactions.

Biological Activity

(1-Benzylcyclohex-2-en-1-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by the presence of a benzyl group attached to a cyclohexene ring, which contributes to its unique reactivity and interaction with biological targets. Its molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H17N |

| Molecular Weight | 189.28 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate various biochemical pathways, leading to effects such as:

- Antimicrobial Activity : Exhibits potential against various microbial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

The specific mechanism involves binding to active sites on enzymes or receptors, which can alter their function and lead to therapeutic effects.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial and fungal strains. The results indicated a significant inhibitory effect on:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound has a promising profile as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis. The IC50 values for these cell lines were found to be in the micromolar range, indicating effective cytotoxicity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The study reported that at a concentration of 50 μg/mL, the compound reduced the growth of S. aureus by 70%, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition

A research group explored the effects of this compound on MCF7 cells. Treatment with 20 μM of the compound resulted in a 50% reduction in cell viability after 48 hours. Further analysis revealed that the compound triggered caspase-dependent apoptosis pathways, suggesting its mechanism involves programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.